2-chloroethyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
2-chloroethyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.529 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 3,5-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield 3,5-dichloroaniline and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol) under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include substituted carbamates and corresponding amines or thiols.
Hydrolysis: Major products are 3,5-dichloroaniline and 2-chloroethanol.
Oxidation and Reduction: Products include N-oxides and amines.
Scientific Research Applications
2-chloroethyl N-(3,5-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(3,5-dichlorophenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-(2,5-dichlorophenyl)carbamate
- 2-chloroethyl N-(2,6-dichlorophenyl)carbamate
- 2-chloroethyl N-(3,4-dichlorophenyl)carbamate
- 2-chloroethyl N-(2,3-dichlorophenyl)carbamate
- 2-chloroethyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
2-chloroethyl N-(3,5-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
25217-44-1 |
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Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
2-chloroethyl N-(3,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-1-2-15-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14) |
InChI Key |
SVWSZECXBGWSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)OCCCl |
Origin of Product |
United States |
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